6-Benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE is a heterocyclic compound featuring a triazolopyrimidine core.
Preparation Methods
The synthesis of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions are optimized to achieve high yields and purity of the target compound.
Chemical Reactions Analysis
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE involves its interaction with molecular targets such as CDK2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of cyclin-dependent kinase activity and the alteration of cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Known for its biological activity and use in medicinal chemistry.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Utilized in various chemical and biological studies. The uniqueness of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE lies in its specific structural features and its potent activity against CDK2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-benzyl-5-methyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-13-15(11-14-7-3-2-4-8-14)16(21-9-5-6-10-21)22-17(20-13)18-12-19-22/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
HAAWKFXODVGCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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